Cas no 2124271-13-0 (3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-)

3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- structure
2124271-13-0 structure
Product name:3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-
CAS No:2124271-13-0
MF:C20H21NO
MW:291.386845350266
CID:5255339

3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-
    • Inchi: 1S/C20H21NO/c1-14(15-8-4-2-5-9-15)21-13-17-12-18(19(17)20(21)22)16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3/t14-,17+,18+,19-/m1/s1
    • InChI Key: HHSRBYJOZPIODD-GRGSLBFTSA-N
    • SMILES: [C@@]12([H])[C@@]([H])(C[C@H]1C1=CC=CC=C1)CN([C@@H](C1=CC=CC=C1)C)C2=O

3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-378807-2.5g
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
2.5g
$5940.0 2023-03-02
Enamine
EN300-378807-0.1g
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
0.1g
$1052.0 2023-03-02
1PlusChem
1P01E8SQ-100mg
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
100mg
$1363.00 2023-12-19
1PlusChem
1P01E8SQ-500mg
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
500mg
$2984.00 2023-12-19
1PlusChem
1P01E8SQ-50mg
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
50mg
$1057.00 2023-12-19
1PlusChem
1P01E8SQ-2.5g
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
2.5g
$7404.00 2023-12-19
1PlusChem
1P01E8SQ-10g
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
10g
$16170.00 2023-12-19
1PlusChem
1P01E8SQ-1g
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
1g
$3809.00 2023-12-19
Enamine
EN300-378807-0.5g
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
0.5g
$2364.0 2023-03-02
Enamine
EN300-378807-5.0g
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
2124271-13-0 95%
5.0g
$8790.0 2023-03-02

3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- Related Literature

Additional information on 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-

Introduction to 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- (CAS No. 2124271-13-0)

3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- (CAS No. 2124271-13-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and structural flexibility.

The chemical structure of 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- is characterized by a seven-membered ring containing a nitrogen atom and a ketone group, with additional phenyl substituents that confer specific stereochemical configurations. The (1S,5R,7R) stereochemistry is crucial for its biological activity and pharmacological properties.

Recent studies have highlighted the potential of 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The azabicyclic core provides a scaffold for the development of novel drugs targeting inflammation and pain management.

In another study published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the potential of this compound as an inhibitor of specific enzymes involved in neurodegenerative diseases. The results indicated that 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- effectively binds to these enzymes with high affinity and selectivity, suggesting its potential as a lead compound for further drug development.

The synthetic route to produce 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- has been optimized to ensure high yield and purity. The synthesis involves multiple steps, including ring formation and functional group transformations. Key intermediates are carefully characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry to ensure the integrity of the final product.

The physicochemical properties of 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-, such as solubility and stability, have been extensively studied to facilitate its use in various formulations. Its low solubility in water can be addressed through the use of solubilizing agents or by developing prodrugs that enhance bioavailability.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-. Preliminary data from Phase I trials have shown promising results with no significant adverse effects observed at therapeutic doses. These findings pave the way for further clinical evaluation and potential market approval.

In conclusion, 3-Azabicyclo[3.2.0]heptan-2-one, 7-phenyl-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- (CAS No. 2124271-13-0) represents a promising candidate in the development of novel therapeutic agents for a range of diseases. Its unique chemical structure and favorable biological properties make it an attractive target for further research and drug development efforts.

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